molecular formula C16H14F3N5O B030392 ent-Voriconazol CAS No. 137234-63-0

ent-Voriconazol

Katalognummer B030392
CAS-Nummer: 137234-63-0
Molekulargewicht: 349.31 g/mol
InChI-Schlüssel: BCEHBSKCWLPMDN-HWPZZCPQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

"ent-Voriconazole" is not directly mentioned in the literature available through the search. However, Voriconazole is extensively studied and utilized in managing invasive fungal infections. It's a broad-spectrum, second-generation triazole antifungal derivative, showing efficacy against a variety of fungal pathogens, including Aspergillus, Candida, and others, by inhibiting fungal cytochrome P450 enzymes, which disrupts membrane synthesis and halts fungal growth (Scott & Simpson, 2007).

Synthesis Analysis

The synthesis of Voriconazole involves the creation of a triazole derivative, which is central to its mechanism of action. While specific synthesis pathways for "ent-Voriconazole" are not detailed in the search results, Voriconazole's synthesis reflects advanced organic chemistry techniques aimed at enhancing antifungal activity and broadening the spectrum of action against fungal pathogens (Thompson & Lewis, 2010).

Molecular Structure Analysis

Voriconazole's molecular structure is characterized by the presence of a triazole ring, which is critical for its antifungal activity. This structure interacts with the fungal cytochrome P450 enzymes, leading to the inhibition of ergosterol synthesis, a vital component of fungal cell membranes. The molecular design enhances its spectrum of activity and pharmacokinetic properties, making it effective against a wide range of fungal infections (Espinel-Ingroff, Boyle, & Sheehan, 2004).

Chemical Reactions and Properties

Voriconazole undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to several metabolites. Its chemical properties, including solubility and stability, are tailored to optimize absorption and bioavailability, with formulations allowing for both oral and intravenous administration. The drug's interaction with cytochrome P450 enzymes also underpins its broad antifungal activity and the potential for drug-drug interactions (Pfaller et al., 2011).

Physical Properties Analysis

The physical properties of Voriconazole, including its crystalline form, solubility in various solvents, and thermal stability, are critical for its pharmaceutical formulation. These properties ensure that Voriconazole can be effectively delivered in both oral and intravenous forms, with rapid absorption and the ability to maintain therapeutic plasma concentrations (Hariprasad, Mieler, Lin, Sponsel, & Graybill, 2008).

Chemical Properties Analysis

The chemical properties of Voriconazole, including its reactivity and stability, are designed to enhance its antifungal efficacy while minimizing toxicity. Its ability to inhibit ergosterol synthesis through specific interaction with fungal cytochrome P450 enzymes is a testament to its targeted chemical design. The drug's pharmacokinetics and interactions with human cytochrome P450 enzymes also highlight the importance of its chemical properties in optimizing its use and minimizing adverse effects (Williams, Mansh, Chin-Hong, Singer, & Arron, 2014).

Wissenschaftliche Forschungsanwendungen

Behandlung von invasiven Pilzinfektionen

Voriconazol wird häufig zur Behandlung von invasiver Aspergillose, anderen hyphalen Schimmelpilzen, vielen dematiaceous Schimmelpilzen, Candida spp., einschließlich der gegen Fluconazol resistenten, sowie für Infektionen, die durch endemische Mykosen verursacht werden, verwendet . Es wird auch für Infektionen verwendet, die im zentralen Nervensystem auftreten .

Nanotechnologie-basierte Medikamentenverabreichung

In jüngster Zeit wurde die Nanotechnologie zur Verabreichung von Voriconazol eingesetzt. Diese Systeme ermöglichten eine erhöhte Permeation und Ablagerung von Voriconazol in den Zielgeweben aus einer kontrollierten und nachhaltigen Freisetzung auf verschiedenen Verabreichungswegen wie okulär, pulmonal, oral, topikal und parenteral .

3. Behandlung von Infektionen des zentralen Nervensystems Voriconazol wird für Infektionen verwendet, die im zentralen Nervensystem auftreten . Seine breite Aktivität macht ihn zu einer geeigneten Wahl für die Behandlung dieser Arten von Infektionen.

Überwindung pharmakokinetischer Einschränkungen

Voriconazol weist Einschränkungen in Bezug auf seine nichtlineare Pharmakokinetik auf, die zu supratherapeutischen Dosen und erhöhter Toxizität führen, abhängig von individuellen Polymorphismen während seines Metabolismus . Nanotechnologie-basierte Medikamentenverabreichungssysteme haben die physikalisch-chemischen und biologischen Aspekte von Voriconazol erfolgreich verbessert, was es zu einer effektiveren und sichereren therapeutischen Alternative bei der Behandlung von Pilzinfektionen macht .

Hornhaut-Medikamentenverabreichung

Voriconazol wurde in 3D-vernetzten Hydrogelringen und -stäben für die Hornhaut-Medikamentenverabreichung verwendet . Die mit Voriconazol beladenen Ringe zeigten in den ersten zwei Stunden ein stabiles Freisetzungsmuster nullter Ordnung, was auf eine deutlich verbesserte Bioverfügbarkeit des Arzneimittels hinweist .

Qualitätskontrolle in der Fertigung

Die Isomere von Voriconazol sind entscheidende Bestandteile bei der Bestimmung seiner Qualität während der Herstellung . Alle hergestellten Verunreinigungen wurden durch IR-, 1H-NMR-, 13C-NMR- und Massenspektrometrie-Daten charakterisiert

Wirkmechanismus

Target of Action

The primary target of ent-Voriconazole is the fungal enzyme 14-alpha sterol demethylase (CYP51) . This enzyme plays a crucial role in the synthesis of ergosterol, a principal sterol in the fungal cell membrane .

Mode of Action

ent-Voriconazole, like other triazoles, binds to 14-alpha sterol demethylase and inhibits the demethylation of lanosterol . This inhibition disrupts the ergosterol synthesis pathway in yeast and other fungi . The lack of sufficient ergosterol leads to an accumulation of 14-alpha-methyl sterols in fungal cells, which causes abnormalities in the fungal cell membrane and ultimately inhibits fungal growth .

Biochemical Pathways

The inhibition of the ergosterol synthesis pathway by ent-Voriconazole has downstream effects on the integrity and function of the fungal cell membrane . The disruption of the cell membrane affects the permeability and active transport mechanisms of the fungal cell, leading to cell death .

Pharmacokinetics

It is known that the absorption profiles of voriconazole in both adult and pediatric studies were best described as first-order absorption models . The typical distribution volumes were similar in adult and pediatric patients, but the estimated clearances in pediatric patients were significantly higher than those in adult patients . The most commonly identified covariates were body weight, the cytochrome P450 2C19 genotype, liver function, and concomitant medications .

Result of Action

The result of ent-Voriconazole’s action is the inhibition of fungal growth, making it a fungistatic agent . This is achieved through the disruption of the fungal cell membrane, which is vital for the survival and proliferation of the fungal cell .

Action Environment

The action, efficacy, and stability of ent-Voriconazole can be influenced by various environmental factors. For instance, the presence of certain concomitant medications can affect the metabolism of ent-Voriconazole . Additionally, genetic factors such as the cytochrome P450 2C19 genotype can influence the pharmacokinetics of ent-Voriconazole .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, is carcinogenic, has reproductive toxicity, and has specific target organ toxicity - (repeated exposure). The target organs are the liver .

Zukünftige Richtungen

Voriconazole is a valuable emerging option for the treatment of invasive aspergillosis and rare fungal infections, including Fusarium spp. and Scedosporium spp. infections, and provides an alternative option for the treatment of candidiasis, particularly where the causative organism is inherently resistant to other licensed antifungal agents . Further population pharmacokinetic studies on pediatric patients aged younger than 2 years are warranted .

Eigenschaften

IUPAC Name

(2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEHBSKCWLPMDN-HWPZZCPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160114
Record name ent-Voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137234-63-0
Record name (αS,βR)-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137234-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ent-Voriconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ent-Voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENT-VORICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y58LNV43M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To THF (200 ml) was added sodium bis(trimethylsilyl)amide (79 ml of a 1.0M solution in THF) and the solution cooled to -65° C. under nitrogen. A solution of 4-ethyl-5-fluoropyrimidine (10 g) (see Preparation 8) in THF (100 ml) was added over 30 minutes. After stirring for 3 hours at -65° C. the thin slurry was treated with a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (17.7 g) in THF (100 ml), dropwise over 30 minutes. The solution was stirred for a further 1 hour at -65° C. and then treated with acetic acid (20 ml). After warming to -20° C. the solution was washed with water (200 ml) and the organic layer separated and combined with an ethyl acetate (200 ml) back extract of the aqueous phase. The combined organic layers were concentrated under reduced pressure to provide a solid that was triturated with diethyl ether (230 ml) and filtered. The filtrate was concentrated under reduced pressure and chromatographed on silica with 1:1 diethyl ether/ethyl acetate as the eluent. The fractions containing the title compound were combined, concentrated under reduced pressure and the residue chromatographed on silica with 1:1 ethyl acetate/hexane as the eluent. The appropriate fractions were combined and evaporated under reduced pressure to provide the purified title compound (0.82 g), m.p. 125°-127° C. Found: C,54.89; N,19.66; C16H14F3N5O requires: C,55.01; H,4.01; N,20.05%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ent-Voriconazole
Reactant of Route 2
ent-Voriconazole
Reactant of Route 3
Reactant of Route 3
ent-Voriconazole
Reactant of Route 4
Reactant of Route 4
ent-Voriconazole
Reactant of Route 5
ent-Voriconazole
Reactant of Route 6
Reactant of Route 6
ent-Voriconazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.